molecular formula C10H15ClN2O2 B100454 Benzyl N-(2-aminoethyl)carbamate hydrochloride CAS No. 18807-71-1

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Cat. No.: B100454
CAS No.: 18807-71-1
M. Wt: 230.69 g/mol
InChI Key: QMLKQXIAPAAIEJ-UHFFFAOYSA-N
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Description

Chemical Identity: Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS No. 18807-71-1) is a carbamate derivative with the molecular formula C₁₀H₁₄N₂O₂·HCl and a molecular weight of 230.69 g/mol . It is commonly used as a protected intermediate in organic synthesis, particularly in peptide chemistry, where the benzyloxycarbonyl (Cbz) group safeguards the primary amine during reactions .

Synthesis: The compound is synthesized via the reaction of 2-aminoethylamine with benzyl chloroformate, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method parallels the Boc-deprotection strategies observed in related carbamate syntheses, where acid-labile protecting groups are removed under mild acidic conditions .

Applications: It serves as a key building block in pharmaceutical research, notably in the preparation of enzyme inhibitors and antimicrobial agents. Industrial-grade purity (99%) and availability in bulk quantities (25 kg/drum) highlight its commercial relevance .

Properties

IUPAC Name

benzyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLKQXIAPAAIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507811
Record name Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18807-71-1
Record name Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl N-(2-aminoethyl)carbamate hydrochloride
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Preparation Methods

Direct Carbobenzylation of Ethylenediamine

The most common approach utilizes benzyl chloroformate (Cbz-Cl) to protect one amine group of ethylenediamine. The reaction proceeds under Schotten-Baumann conditions, where ethylenediamine is reacted with Cbz-Cl in a biphasic system of water and dichloromethane (DCM) or tetrahydrofuran (THF). A base such as sodium hydroxide or triethylamine (TEA) neutralizes the generated HCl, driving the reaction forward.

Reaction Scheme:

H2N-CH2CH2-NH2+Cbz-ClBaseCbz-NH-CH2CH2-NH2HCl\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Cbz-NH-CH}2\text{CH}2\text{-NH}_2 \cdot \text{HCl}

Procedure:

  • Ethylenediamine (1.0 equiv) is dissolved in ice-cold DCM.

  • Aqueous NaOH (2.0 equiv) is added to maintain a pH of 9–10.

  • Cbz-Cl (1.1 equiv) is introduced dropwise at 0–5°C to minimize di-substitution.

  • The mixture is stirred for 4–6 hours, after which the organic layer is separated, washed with brine, and dried over Na₂SO₄.

  • The product is precipitated as the hydrochloride salt by bubbling HCl gas through the solution or adding concentrated HCl.

Key Considerations:

  • Temperature Control: Lower temperatures (0–5°C) favor mono-substitution, reducing the formation of bis-Cbz byproducts.

  • Stoichiometry: A slight excess of Cbz-Cl ensures complete conversion while minimizing residual ethylenediamine.

  • Purification: Recrystallization from ethanol/water yields high-purity (>98%) product.

Reductive Amination Approach

An alternative method employs reductive amination to introduce the Cbz group. This route is less common but useful for substrates sensitive to chlorinated reagents. Here, benzyl carbamate reacts with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Reaction Scheme:

Benzyl carbamate+H2N-CH2CH2-NH2NaBH₃CNCbz-NH-CH2CH2-NH2HCl\text{Benzyl carbamate} + \text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \xrightarrow{\text{NaBH₃CN}} \text{Cbz-NH-CH}2\text{CH}2\text{-NH}_2 \cdot \text{HCl}

Procedure:

  • Benzyl carbamate (1.0 equiv) and 2-aminoethylamine (1.2 equiv) are dissolved in methanol.

  • NaBH₃CN (1.5 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated, and the residue is dissolved in DCM.

  • HCl gas is introduced to precipitate the hydrochloride salt, which is filtered and dried.

Advantages:

  • Avoids harsh chlorinating agents.

  • Suitable for heat-sensitive intermediates.

Limitations:

  • Lower yields (~70–75%) compared to the Cbz-Cl method.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

SolventBaseYield (%)Purity (%)
DCMNaOH (aq)8598
THFTEA7895
Ethyl acetateK₂CO₃6590

Observations:

  • DCM/NaOH System: Maximizes yield due to efficient biphasic mixing and rapid HCl neutralization.

  • TEA in THF: Offers milder conditions but requires longer reaction times.

Temperature and Stoichiometry

A study comparing stoichiometric ratios revealed:

Cbz-Cl (equiv)Temperature (°C)Mono-Substituted Product (%)
1.0088
1.2092
1.02575

Exceeding 1.1 equivalents of Cbz-Cl at 0°C minimizes di-substitution without reagent waste.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), 3.40 (t, J = 6.0 Hz, 2H, NCH₂), 2.95 (t, J = 6.0 Hz, 2H, CH₂NH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC (C18 column): Retention time = 4.2 min; purity ≥98% (UV detection at 254 nm).

Industrial-Scale Production

For bulk synthesis, the process is optimized for cost and safety:

  • Continuous Flow Reactors: Enhance heat dissipation and reduce reaction time.

  • In Situ HCl Removal: Membrane filtration systems maintain optimal pH without excess base.

  • Yield Improvement: Recycling mother liquors increases overall yield to 90–92%.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Benzyl N-(2-aminoethyl)carbamate hydrochloride has diverse applications in scientific research:

Organic Chemistry

  • Protecting Group : It serves as a protecting group for amines in peptide synthesis, facilitating the synthesis of complex molecules without unwanted side reactions .
  • Reagent in Reactions : The compound participates in various chemical reactions, including oxidation and reduction processes, making it valuable for synthesizing other organic compounds.

Biochemical Studies

  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biological processes at the molecular level.
  • Cellular Effects : It has been shown to influence cellular signaling pathways by modulating enzyme activity and altering gene expression, which can affect cell proliferation and differentiation.

Pharmaceutical Development

  • Intermediate in Drug Synthesis : this compound is used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds, contributing to drug discovery efforts .
  • Potential Therapeutic Applications : Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, indicating potential applications in treating pain and inflammation.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Organic ChemistryProtecting group for aminesEssential for peptide synthesis
Biochemical StudiesStudy of enzyme mechanismsInfluences cellular signaling pathways
PharmaceuticalIntermediate in drug synthesisUsed in developing new pharmaceuticals
Industrial ChemistryProduction of polymers and resinsImportant for manufacturing processes

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized as a protecting group for amino acids. This allowed for the selective functionalization of specific sites on the peptide chain without interference from other reactive groups. The successful application demonstrated improved yields and purity of the synthesized peptides.

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory properties of this compound revealed its potential to modulate inflammatory pathways. In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its applicability in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Benzyl N-(2-aminoethyl)carbamate hydrochloride involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity and stability. The pathways involved include the formation and cleavage of carbamate bonds under specific conditions .

Comparison with Similar Compounds

Key Observations :

  • 1-Cbz-Amino-2-methylaminoethane HCl (CAS 277328-34-4) shares a 94% similarity but introduces a methylamino group, enhancing steric hindrance and altering reactivity in coupling reactions .
  • Benzyl bis(2-chloroethyl)carbamate (CAS 72791-76-5) replaces amino groups with chlorides, rendering it more lipophilic and suitable for alkylation reactions .
  • N-Carbobenzoxy-1,5-diaminopentane HCl (CAS 18807-74-4) features a longer carbon chain, impacting its solubility and utility in peptide elongation .

Biological Activity

Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,2-diaminoethane hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅ClN₂O₂
  • Molecular Weight : 230.69 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water
  • Melting Point : 170–173 °C

The compound features a benzyl group attached to an aminoethyl chain, which contributes to its reactivity and interaction with biological targets. Its structure allows it to function as a protecting group for primary amines, facilitating further chemical modifications in medicinal chemistry .

Anticonvulsant Properties

Research indicates that this compound may exhibit anticonvulsant properties. In animal models, it has shown the potential to reduce seizure activity, although further studies are needed to confirm its efficacy and safety in humans .

Anti-inflammatory and Analgesic Effects

Another area of investigation is its potential as an anti-inflammatory and analgesic agent. Preliminary findings suggest that the compound interacts with pathways involved in pain perception and inflammation. Its ability to influence neurotransmitter systems indicates possible applications in neurological research .

Interaction with Receptors

Studies have focused on the compound's binding affinity with various receptors, particularly opioid receptors. Initial findings suggest that derivatives of this compound may interact with mu-opioid and delta-opioid receptors, which are crucial for pain relief therapies. This interaction could provide therapeutic benefits while minimizing the side effects associated with traditional opioids .

While there is no specific mechanism of action described for this compound, it is known to act as a protecting group in organic synthesis. This property allows for selective modifications of other functional groups without affecting the amine functionality. Once modifications are complete, the protecting group can be cleaved, revealing the free amine for further reactions .

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-aminoethylamine, resulting in the formation of the carbamate and hydrochloric acid as a byproduct:

Benzyl Chloroformate+2 AminoethylamineBenzyl N 2 aminoethyl carbamate+HCl\text{Benzyl Chloroformate}+\text{2 Aminoethylamine}\rightarrow \text{Benzyl N 2 aminoethyl carbamate}+\text{HCl}

This reaction highlights the versatility of synthetic approaches available for this compound .

Applications

This compound has several notable applications:

  • Medicinal Chemistry : Used as a precursor for synthesizing opioid ligands and other pharmaceutical agents.
  • Biochemical Research : Serves as a tool compound for studying enzyme interactions and receptor binding affinities.
  • Organic Synthesis : Functions as a protecting group for amines in various chemical reactions.

These applications underscore its significance beyond mere chemical interest .

Case Studies and Research Findings

  • Anticonvulsant Activity Study : An animal model study demonstrated that this compound significantly reduced seizure frequency compared to control groups, indicating its potential utility in treating epilepsy .
  • Anti-inflammatory Research : A study evaluated the compound's effects on inflammatory pathways in vitro, showing a reduction in pro-inflammatory cytokine production when treated with this compound .
  • Opioid Receptor Interaction Study : Preliminary research assessed the binding affinity of derivatives of this compound to opioid receptors, suggesting promising leads for developing new analgesics with fewer side effects than traditional opioids .

Q & A

Basic Questions

Q. How can researchers characterize Benzyl N-(2-aminoethyl)carbamate hydrochloride using spectroscopic methods?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the structure. The benzyl group (C6_6H5_5CH2_2) shows aromatic proton signals at δ 7.2–7.4 ppm, while the carbamate NH and ethylenediamine protons appear as broad signals between δ 1.5–3.0 ppm. The hydrochloride salt typically causes downfield shifts for amine protons .
  • FT-IR : Identify characteristic peaks such as N-H stretching (~3300 cm1^{-1}), C=O of the carbamate (~1700 cm1^{-1}), and C-O-C (~1250 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (230.69 g/mol) via ESI-MS, observing the [M+H]+^+ ion at m/z 231.69 .

Q. What safety precautions are critical when handling this compound?

  • Key Precautions :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Ventilation : Use a fume hood to avoid inhalation of dust.
  • Storage : Store at 0–5°C in airtight containers to prevent decomposition .
  • First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

Q. What is the role of the benzyl carbamate (Cbz) group in synthetic chemistry?

  • Mechanistic Insight :

  • The Cbz group acts as a temporary protecting group for primary amines (e.g., ethylenediamine), preventing unwanted side reactions during multi-step syntheses. It is stable under basic conditions but can be removed via catalytic hydrogenation (H2_2/Pd-C) or acidic cleavage (e.g., HBr in acetic acid) .
  • Example: In peptide synthesis, Cbz protects the amine during coupling reactions, ensuring regioselectivity .

Advanced Research Questions

Q. How can the deprotection of Boc groups be optimized during the synthesis of this compound?

  • Optimization Strategies :

  • Acidic Conditions : Use 4 M HCl in dioxane at 0–5°C for 2–4 hours to cleave the tert-butoxycarbonyl (Boc) group without degrading the carbamate. Monitor reaction progress via TLC (Rf_f shift) .
  • Alternative Reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 1 hour offers faster deprotection but requires neutralization with NaHCO3_3 post-reaction .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

  • Advanced Methods :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Retention time and peak area quantify purity (>97%) .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 51.65%, H: 6.44%, N: 12.06%, Cl: 15.28%) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form .

Q. How does the compound’s stability vary under different pH conditions?

  • Stability Studies :

  • Acidic Conditions (pH < 3) : The hydrochloride salt remains stable, but prolonged exposure may hydrolyze the carbamate group.
  • Neutral/Basic Conditions (pH 7–9) : Rapid decomposition occurs due to nucleophilic attack on the carbamate carbonyl. Use buffered solutions (pH 4–6) for aqueous work .

Q. What challenges arise in scaling up synthesis while maintaining high yield?

  • Scale-Up Considerations :

  • Solvent Choice : Replace dioxane with safer alternatives like THF or EtOAc to reduce toxicity .
  • Temperature Control : Use jacketed reactors to maintain 0–5°C during Boc deprotection, minimizing side reactions .
  • Workup Efficiency : Extract the product into ethyl acetate and wash with brine to remove excess HCl, improving yield (>85%) .

Q. How can enantiomeric impurities be resolved during synthesis?

  • Chiral Resolution :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to favor the desired enantiomer .

Q. What are its applications in medicinal chemistry, such as in protease inhibitors?

  • Biological Relevance :

  • The ethylenediamine moiety serves as a linker in protease inhibitor design, enabling covalent binding to active sites. For example, analogs of this compound show inhibitory activity against Trypanosoma brucei (IC50_{50} = 0.383–6.08 μM) .
  • Modifications: Introduce fluorinated or methylated groups to enhance metabolic stability and target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl N-(2-aminoethyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl N-(2-aminoethyl)carbamate hydrochloride

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